1-(cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane
Description
1-(Cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a cyclopropanesulfonyl group at position 1 and a 5-methoxypyrimidin-2-yl group at position 2.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-20-11-9-14-13(15-10-11)16-5-2-6-17(8-7-16)21(18,19)12-3-4-12/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNADXSEILMRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclopropanesulfonyl Group: This step involves the reaction of cyclopropane with sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Methoxypyrimidine Moiety: This can be achieved through a nucleophilic substitution reaction where a methoxypyrimidine derivative reacts with an appropriate leaving group.
Construction of the Diazepane Ring: The final step involves the cyclization of an appropriate diamine precursor under acidic or basic conditions to form the diazepane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The methoxypyrimidine moiety can be reduced to form corresponding amine derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the methoxypyrimidine moiety can yield amine derivatives.
Scientific Research Applications
1-(cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(5-methoxypyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the methoxypyrimidine moiety can participate in π-π interactions. The diazepane ring provides structural rigidity, allowing the compound to fit into specific binding sites.
Comparison with Similar Compounds
Structural Analogues with Pyrimidinyl Substituents
Compounds with pyrimidinyl substituents on the 1,4-diazepane ring are well-documented. Key examples include:
Key Observations :
Sulfonyl-Containing 1,4-Diazepanes
Sulfonyl groups are critical for hydrogen bonding and metabolic stability:
Key Observations :
Aryl-Substituted 1,4-Diazepanes
Aryl groups on the diazepane ring influence binding affinity and selectivity:
Key Observations :
- The 5-methoxypyrimidinyl group in the target compound may mimic pyridine/pyrazole interactions observed in , but with distinct electronic effects due to the methoxy substituent.
- Pyrimidine-based ligands often exhibit higher selectivity than pyridine analogs due to additional hydrogen-bonding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
